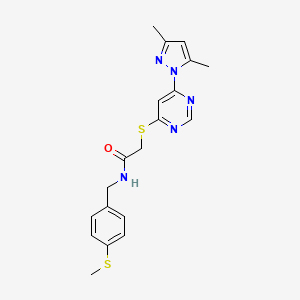

![molecular formula C20H22N4 B2803325 11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 849030-20-2](/img/structure/B2803325.png)

11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoquinoline alkaloids, which include compounds similar to the one you’re interested in, are a large group of natural products. These compounds, including 1,2,3,4-tetrahydroisoquinolines (THIQ), form an important class. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

Isoquinolines can be synthesized through various methods. For example, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines . Another method involves a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN .Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by a nitrogen-containing heteroaromatic and benzene-ring-fused system .Chemical Reactions Analysis

Isoquinolines can undergo various chemical reactions. For instance, aromatic and heteroaromatic ketoximes can undergo a regioselective cyclization with alkynes in the presence of a catalytic amount of [RuCl2(p-cymene)]2 and NaOAc to give isoquinoline derivatives .科学的研究の応用

Synthesis and Chemical Reactivity

Isoquinoline derivatives are pivotal in the synthesis of various fused ring systems, offering a versatile framework for chemical reactions. For example, reactions involving isocoumarin derivatives with nitrogen nucleophiles have led to the creation of isoquino[1,2-b]quinazolines and other systems, showcasing the potential for generating diverse molecular architectures (Deady, Loria, & Quazi, 1996). Similarly, the synthesis of N-substituted benzimidazo[2,1-a]-isoquinoline derivatives highlights the adaptability of these frameworks in producing compounds with varied functional groups and potential applications, including fluorescence properties (Yagi, Oomori, & Okazaki, 1969).

Photophysical Properties

The spectral properties of certain benzimidazoisoquinoline derivatives have been explored, revealing their potential as fluorescent markers. These compounds demonstrate bright fluorescence across different mediums, which is crucial for applications in biomedical imaging and fluorescent markers (Galunov et al., 2003). This research underscores the utility of these compounds in developing optical materials and tools for biological studies.

Antitumor Activities

The exploration of isoquinoline derivatives for anticancer applications has yielded promising results. Novel syntheses of compounds within this family have been evaluated for their cytotoxic activities against various cancer cell lines, offering insights into the development of potential anticancer agents. For instance, tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives have shown satisfactory in vitro activity against hepatocellular carcinoma and breast cancer cell lines, highlighting the potential of these compounds in cancer treatment (Mahmoud et al., 2018).

Insecticidal Properties

Research on partially hydrogenated isoquinolines has also identified their potential as insecticides. Synthesis and toxicological evaluation of new isoquinoline derivatives against Aphis gossypii have shown that these compounds exhibit varying levels of toxicological activity, with some showing higher activity than traditional insecticides (Bakhite et al., 2022). This suggests their applicability in agricultural pest management strategies.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

11-(2-methylpropylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-13(2)12-22-19-15-8-4-3-7-14(15)16(11-21)20-23-17-9-5-6-10-18(17)24(19)20/h5-6,9-10,13,22H,3-4,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDHWKJAGOYMIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2803244.png)

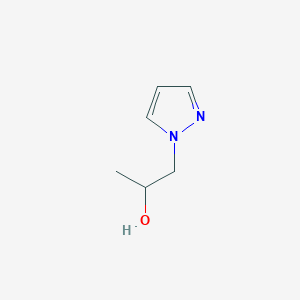

![1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2803245.png)

![5-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-4-propan-2-ylthiadiazole](/img/structure/B2803246.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803251.png)

![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2803253.png)

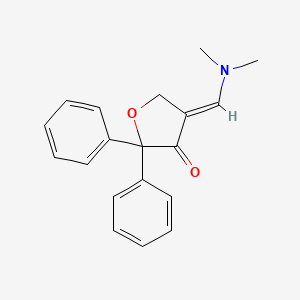

![(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2803254.png)

![3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2803257.png)

![(2E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B2803262.png)

![4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2803263.png)

![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2803265.png)